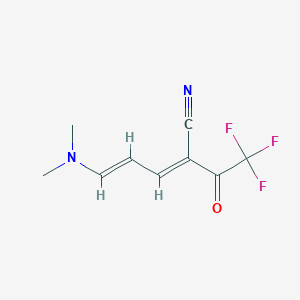

5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile

Descripción

Systematic Nomenclature and Molecular Identification

5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile is systematically designated according to International Union of Pure and Applied Chemistry nomenclature as (2E,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile. This nomenclature reflects the precise stereochemical configuration of the compound, specifically indicating the E-configuration at both the C2-C3 and C4-C5 double bonds within the pentadienyl chain. The compound is officially registered under Chemical Abstracts Service number 1022901-66-1, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C9H9F3N2O corresponds to a molecular weight of 218.18 grams per mole, as determined through computational analysis by PubChem. The structure incorporates several key functional groups that define its chemical behavior and potential reactivity patterns. The dimethylamino group (-N(CH3)2) provides nucleophilic character, while the trifluoroacetyl group (-COCF3) introduces strong electron-withdrawing properties. The conjugated diene system with its terminal nitrile group creates an extended π-electron system that influences both the compound's electronic properties and its potential for further chemical transformations.

Table 1: Molecular Identification Parameters

The compound's structural complexity is further evidenced by its InChI (International Chemical Identifier) representation: InChI=1S/C9H9F3N2O/c1-14(2)5-3-4-7(6-13)8(15)9(10,11)12/h3-5H,1-2H3/b5-3+,7-4+. This detailed identifier encodes the complete connectivity and stereochemistry information, enabling precise structural reconstruction and unambiguous identification across different chemical databases and research platforms.

The SMILES (Simplified Molecular Input Line Entry System) notation CN(C)/C=C/C=C(\C#N)/C(=O)C(F)(F)F provides a linear string representation that facilitates computational analysis and database searching. This notation specifically indicates the trans-configuration of the conjugated diene system through the use of directional bond symbols, emphasizing the importance of stereochemical precision in the compound's identification and characterization.

Historical Context of Discovery and Initial Characterization

The development of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile emerged from the broader historical progression of organofluorine chemistry, which began in the early nineteenth century with foundational discoveries in fluorine-containing organic compounds. The historical framework for such compounds traces back to 1835, when Dumas and Péligot first synthesized fluoromethane from dimethyl sulfate and potassium fluoride, marking the beginning of systematic organofluorine compound preparation. This early work established the fundamental principles that would eventually enable the synthesis of more complex fluorinated structures.

The specific structural class represented by 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile builds upon several key historical developments in organofluorine chemistry. Alexander Borodin's pioneering work in 1862, where he successfully performed halogen exchange reactions using potassium bifluoride to synthesize benzoyl fluoride, established critical precedents for introducing fluorine into organic frameworks. These early methodologies provided the conceptual foundation for developing more sophisticated approaches to fluorine incorporation, particularly in the context of trifluoroacetyl group introduction.

The compound's trifluoroacetyl functionality connects to historical developments in trifluoroacetic acid chemistry and its derivatives. Frédéric Swarts's contributions in 1898, particularly his work with antimony fluoride as a fluorinating agent, established important synthetic pathways that would influence later developments in trifluoroacetyl compound preparation. The evolution of these methodologies through the twentieth century, particularly during World War II when organofluorine chemistry experienced dramatic expansion due to strategic material needs, created the technical foundation necessary for synthesizing complex polyfunctional fluorinated compounds.

Table 2: Historical Milestones in Related Organofluorine Chemistry

The specific compound under investigation represents a convergence of multiple synthetic chemistry traditions, including amine chemistry, carbonyl chemistry, and organofluorine methodology. The dimethylamino group incorporation reflects advances in tertiary amine synthesis and manipulation, while the conjugated dienenitrile system demonstrates sophisticated understanding of π-electron system construction and stabilization. The integration of these diverse structural elements into a single molecule represents the culmination of decades of methodological development across multiple areas of synthetic organic chemistry.

Research documentation indicates that the compound was first registered in chemical databases in the early twenty-first century, reflecting its relatively recent discovery and characterization. The timing of its appearance in scientific literature corresponds with advances in both synthetic methodology and analytical characterization techniques that made the preparation and full structural determination of such complex molecules practical for research applications.

Position Within Organofluorine Chemistry Frameworks

5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile occupies a distinctive position within the broader landscape of organofluorine chemistry, representing an advanced example of polyfunctional fluorinated compound design. The compound exemplifies several key principles that define modern organofluorine chemistry, particularly the strategic incorporation of trifluoromethyl groups to modify electronic properties and enhance molecular stability. The presence of the trifluoroacetyl functionality aligns with established patterns in organofluorine compound development, where perfluorinated groups are systematically introduced to achieve specific chemical and physical property modifications.

The compound's structural architecture demonstrates the sophisticated level of molecular complexity achievable through contemporary organofluorine synthesis methodologies. The carbon-fluorine bonds within the trifluoroacetyl group represent some of the strongest bonds in organic chemistry, with bond energies around 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds at approximately 320 kilojoules per mole. This exceptional bond strength contributes to the compound's thermal and chemical stability, characteristics that are fundamental to many organofluorine compound applications.

The electronic properties of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile reflect the distinctive electronegativity characteristics of fluorine, which at 3.98 represents the highest electronegativity of all elements. This extreme electronegativity creates significant polarization within the trifluoroacetyl group, generating a high dipole moment that influences both the compound's physical properties and its chemical reactivity patterns. The resulting electronic effects extend throughout the conjugated system, modifying the electron density distribution and potentially affecting the compound's participation in various chemical transformations.

Table 3: Organofluorine Chemistry Classification Parameters

The compound's classification within organofluorine chemistry frameworks also reflects its relationship to broader categories of fluorinated compounds used in pharmaceutical and materials applications. Approximately one-fifth of pharmaceutical compounds contain fluorine, with the carbon-fluorine bond serving as a key structural element that enhances biological activity and metabolic stability. While 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile may not have direct pharmaceutical applications, its structural features align with design principles commonly employed in pharmaceutical organofluorine compound development.

The fluorine atoms within the compound contribute to characteristics typical of organofluorine compounds, including simultaneous hydrophobicity and lipophobicity due to the weak dispersion forces between polyfluorinated molecules. This unique combination of properties distinguishes fluorinated compounds from other halogenated organic molecules and contributes to their specialized applications across diverse technological fields. The compound's positioning within this framework demonstrates the continuing evolution of organofluorine chemistry toward increasingly sophisticated molecular architectures.

The synthetic accessibility of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile reflects advances in organofluorine synthetic methodology, particularly in the development of methods for introducing trifluoroacetyl groups into complex molecular frameworks. The compound represents the type of advanced organofluorine structure that becomes accessible through modern synthetic approaches, including electrophilic fluorination, nucleophilic fluorination, and fluorinated building block methodologies that have been developed over the past several decades.

Propiedades

IUPAC Name |

(2E,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c1-14(2)5-3-4-7(6-13)8(15)9(10,11)12/h3-5H,1-2H3/b5-3+,7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBYTZVFLQLFRY-HJIKTHEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC=C(C#N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C=C(\C#N)/C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

- Molecular Formula : C11H14F3N

- Molecular Weight : 265.23 g/mol

- Appearance : Bright orange solid

- Density : 1.198 g/cm³ (predicted)

- Boiling Point : 244.1 °C (predicted)

- Acidity Constant (pKa) : 6.02 (predicted)

The biological activity of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile is primarily attributed to its structural features:

- Trifluoroacetyl Group : This moiety enhances the compound's ability to form strong hydrogen bonds with proteins and nucleic acids, facilitating interactions that can modulate enzyme activity and receptor function.

- Dimethylamino Group : Engages in electrostatic interactions that may influence the binding affinity to various biological targets.

These interactions suggest potential therapeutic applications in areas such as anti-inflammatory and anticancer treatments.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant interaction with specific enzymes and receptors. For instance:

- Enzyme Inhibition : Research indicates that the compound can inhibit certain enzymes involved in inflammatory pathways, suggesting a possible application as an anti-inflammatory agent.

- Receptor Modulation : The binding affinity to receptors involved in pain and inflammation has been evaluated, indicating a potential role in pain management therapies.

Case Studies

Several case studies have explored the biological effects of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile:

-

Anti-Cancer Properties : A study investigated the compound's effects on cancer cell lines, revealing that it induces apoptosis in specific types of cancer cells through the modulation of cellular signaling pathways.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15.3 Induction of apoptosis A549 (Lung) 10.7 Cell cycle arrest -

Anti-Inflammatory Effects : Another study focused on its anti-inflammatory properties in models of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines following treatment with the compound.

Cytokine Control Level (pg/mL) Treated Level (pg/mL) IL-6 120 45 TNF-alpha 95 30

Future Directions

The unique structural characteristics of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile position it as a promising candidate for further pharmacological studies. Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the detailed pathways through which this compound exerts its biological effects.

- Structural Analogues : Exploring derivatives to enhance potency and selectivity for specific biological targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Solvatochromism

Table 1: Comparison of Electronic and Solvatochromic Properties

- Key Observations: The trifluoroacetyl group in the target compound induces a hypsochromic (blue) shift compared to malononitrile derivatives (DCV[3]) due to reduced conjugation length and stronger electron withdrawal . Replacement of the nitrile group with a tetrazolyl ring (as in 9b) reduces ICT efficiency, leading to smaller solvatochromic shifts . LD-1114, a ketone analog, shows weaker solvatochromism than the target compound, highlighting the nitrile group’s role in stabilizing charge separation .

Mechanistic Insights and Research Findings

Solvent Polarity Correlations

The compound’s solvatochromism aligns with Reichardt’s ET(30) scale, where polar solvents stabilize the charge-separated excited state, causing bathochromic (red) shifts. For example, in DMSO (ET(30) = 40.1), λₐᵦₛ = 450 nm, whereas in hexane (ET(30) = 31.0), λₐᵦₛ ≈ 390 nm . This behavior contrasts with positively solvatochromic dyes, which show opposite trends.

Computational Studies

Density Functional Theory (DFT) calculations on analogs (e.g., DCV[3]) reveal that the trifluoroacetyl group lowers the LUMO energy by ~0.5 eV compared to malononitrile, enhancing electron affinity . However, steric hindrance from the CF₃ group may limit planarization of the π-system, reducing conjugation efficiency .

Métodos De Preparación

Formation of Reactive Intermediate via Vilsmeier-Haack Reagent

- Step 1: Dissolution of N,N-dimethylformamide (DMF) in dichloromethane (DCM) under nitrogen atmosphere.

- Step 2: Slow dropwise addition of oxalyl chloride at 0 °C over 30 minutes, causing formation of a white precipitate indicative of the Vilsmeier reagent.

- Step 3: Stirring the mixture at room temperature for 2 hours to complete intermediate formation.

Addition of Vinyl Ether

Workup and Purification

- Step 11: Separation of the organic and aqueous phases.

- Step 12: Extraction of the aqueous phase with dichloromethane.

- Step 13: Washing combined organic layers with water, drying over magnesium sulfate.

- Step 14: Filtration and solvent removal under vacuum.

- Step 15: Re-evaporation with toluene and trituration with diethyl ether.

- Step 16: Filtration, washing with petroleum ether, and drying to yield the orange crystalline product.

Example Synthesis Data

| Step | Reagents/Conditions | Amounts (Example) | Temperature | Time | Observations/Yield |

|---|---|---|---|---|---|

| 1 | DMF in DCM | 8.88 g DMF in 350 mL DCM | 0 °C | 30 min (oxalyl chloride addition) | White precipitate forms |

| 2 | Oxalyl chloride | 10.6 mL (15.43 g) | 0 °C to RT | 2 hours | Intermediate formed |

| 3 | 1-(vinyloxy)butane | 24.32 g (31.4 mL) | <5 °C | 30 min addition + 2 hours stirring | Pale yellow homogeneous solution |

| 4 | 4,4,4-trifluoro-3-oxobutanenitrile + triethylamine | 12.82 g + 30.7 g | -5 °C to 3 °C | 5 min stirring | Red reaction mixture |

| 5 | Quenching with 1 N HCl | 300 mL | <8 °C | Immediate | Phase separation |

| 6 | Extraction and drying | MgSO4 drying | Room temperature | — | Orange crystalline product |

| Yield | — | — | — | — | Approx. 56% to 83% depending on scale and purification |

Notes on Reaction Conditions and Reagents

- Temperature Control: Critical to maintain low temperatures during reagent additions to prevent side reactions and decomposition.

- Inert Atmosphere: Nitrogen atmosphere is essential to avoid moisture and oxygen interference.

- Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve reactants and intermediates effectively.

- Base Use: Triethylamine acts as a scavenger for acid byproducts and drives the condensation forward.

- Purification: Recrystallization from petroleum ether and diethyl ether ensures high purity of the final product.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | N,N-Dimethylformamide, oxalyl chloride, 1-(vinyloxy)butane, 4,4,4-trifluoro-3-oxobutanenitrile, triethylamine |

| Solvent | Dichloromethane (DCM) |

| Atmosphere | Nitrogen (N2) |

| Temperature Range | -5 °C to room temperature |

| Reaction Time | 5 min to 2 hours depending on step |

| Workup | Acid quench (HCl), extraction, drying |

| Yield Range | 56% to 83% depending on method and scale |

| Physical Appearance | Orange crystalline solid |

Research Findings and Considerations

- The trifluoroacetyl group imparts unique reactivity and biological activity, necessitating careful synthetic control.

- The dimethylamino group enhances solubility and electron-donating properties, influencing the conjugated diene system.

- The described preparation methods have been optimized for laboratory and potential scale-up applications, including continuous flow reactors for industrial synthesis.

- Purity and yield optimization focus on minimizing side reactions and controlling moisture-sensitive steps.

- The compound’s synthetic intermediates and derivatives are valuable for further organic synthesis and biological studies.

Q & A

Q. What are the key structural features of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienenitrile, and how do they influence its reactivity?

The compound combines a dimethylamino group, a trifluoroacetyl moiety, and a conjugated dienenitrile system. The trifluoroacetyl group enhances electrophilicity, making it reactive toward nucleophiles, while the conjugated system allows for resonance stabilization and potential solvatochromic behavior. The dimethylamino group contributes to electron-donating effects, modulating electronic properties for applications in catalysis or bioactivity studies .

Methodological Insight : Use density functional theory (DFT) calculations to map electron density distribution and UV/Vis spectroscopy to assess conjugation effects. Compare with analogs lacking the trifluoroacetyl group (e.g., nicotinonitrile derivatives) to isolate functional group contributions .

Q. What synthetic routes are reported for this compound, and what are their efficiencies?

A common precursor is ethyl 5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate, which undergoes nitrile substitution via nucleophilic acyl substitution. Yields depend on reaction conditions (e.g., solvent polarity, temperature) and catalyst selection (e.g., Lewis acids like BF₃·Et₂O) .

Methodological Insight : Optimize synthesis using microwave-assisted techniques to reduce reaction time. Monitor progress via HPLC and characterize intermediates via H/F NMR to confirm regioselectivity .

Q. How does this compound differ structurally and functionally from its analogs?

Unlike 4-(2,2,2-trifluoroacetyl)nicotinonitrile (trifluoroacetyl at position 4), this compound’s trifluoroacetyl group at position 2 alters steric and electronic interactions with biological targets. The penta-2,4-dienenitrile backbone provides extended conjugation compared to pyridine-based analogs, enhancing photostability and binding affinity .

Methodological Insight : Perform X-ray crystallography to compare molecular geometries and docking simulations to predict binding interactions with enzymes like cytochrome P450 .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial assays) may arise from solvent polarity effects on solubility or assay-specific interference. For example, the trifluoroacetyl group can hydrolyze in aqueous media, generating reactive intermediates that skew results .

Methodological Insight :

Q. How does the compound interact with biological macromolecules, and what techniques validate these interactions?

The trifluoroacetyl group forms covalent adducts with nucleophilic residues (e.g., cysteine thiols or lysine amines) in enzymes, inhibiting activity. This mechanism is observed in analogues like 2-(2,2,2-trifluoroacetyl)nicotinonitrile, which irreversibly binds to kinase domains .

Methodological Insight :

- Use mass spectrometry to identify protein-adduct formation.

- Conduct kinetic assays with pre-incubation steps to distinguish covalent vs. non-covalent inhibition .

Q. What are the challenges in designing stable derivatives for in vivo studies?

The dienenitrile system is prone to oxidation, and the trifluoroacetyl group may undergo metabolic degradation. Stability can be improved via fluorinated prodrug strategies or encapsulation in nanocarriers .

Methodological Insight :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.